molecular formula C8H15N3O3S B13614234 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B13614234
M. Wt: 233.29 g/mol
InChI Key: FIZFRNXRXRLOQZ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-methoxyethylamine and a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the reaction. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites. This interaction can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Phenoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
  • 1-(2-Methoxyethyl)-3,3-dimethyl-3,4-dihydroisoquinoline
  • (S)-Metoprolol

Uniqueness

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and selectivity towards molecular targets .

Properties

Molecular Formula

C8H15N3O3S

Molecular Weight

233.29 g/mol

IUPAC Name

1-(2-methoxyethyl)-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C8H15N3O3S/c1-6-8(15(9,12)13)7(2)11(10-6)4-5-14-3/h4-5H2,1-3H3,(H2,9,12,13)

InChI Key

FIZFRNXRXRLOQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCOC)C)S(=O)(=O)N

Origin of Product

United States

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